molecular formula C16H17ClN4O2S B6538058 N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide CAS No. 1021214-74-3

N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide

Cat. No.: B6538058
CAS No.: 1021214-74-3
M. Wt: 364.9 g/mol
InChI Key: LGQWZAFQBMDNPS-UHFFFAOYSA-N
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Description

N-[6-({[(2-Chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a synthetic organic compound featuring a pyridazine core substituted at position 3 with a 2-methylpropanamide group and at position 6 with a sulfanylmethyl-carbamoyl-2-chlorophenyl moiety. The 2-chlorophenyl group enhances lipophilicity, while the sulfanyl linker may facilitate hydrogen bonding or redox activity.

Properties

IUPAC Name

N-[6-[2-(2-chloroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-10(2)16(23)19-13-7-8-15(21-20-13)24-9-14(22)18-12-6-4-3-5-11(12)17/h3-8,10H,9H2,1-2H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQWZAFQBMDNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a complex organic compound with potential applications in medicinal chemistry and agricultural sciences. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridazine ring , a chlorophenyl group , and a sulfanyl moiety , which contribute to its diverse biological activities. The molecular formula is C16H24ClN5O2SC_{16}H_{24}ClN_5O_2S with a molecular weight of 364.9 g/mol.

PropertyValue
Molecular FormulaC16H24ClN5O2S
Molecular Weight364.9 g/mol
CAS Number1021214-74-3

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It might modulate receptor activities, influencing signaling pathways associated with various diseases.
  • Antioxidant Activity : The sulfanyl group may contribute to antioxidant properties, reducing oxidative stress in cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through the inhibition of tumor cell growth and induction of apoptosis in colorectal cancer models .
  • Antimicrobial Activity : The structural components indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains .

Case Studies and Research Findings

  • Colorectal Cancer Study : A clinical trial investigated the efficacy of compounds similar to this compound in colorectal cancer treatment. Results indicated improved patient outcomes correlated with specific molecular characteristics of the compounds used .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have shown promising binding affinities of this compound to various biological targets, suggesting its potential as a lead compound for drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Pyridazine vs. Pyridine/Pyrimidine Derivatives

  • Target Compound : Pyridazine core (N-atoms at positions 1 and 2).
  • N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide () : Pyridine core (one N-atom). Pyridine’s reduced electron deficiency compared to pyridazine may alter π-π stacking or binding to metalloenzymes.
  • Patent Compound (): Pyridazine fused with a dihydropyrimidine ring.
Substituent Analysis
Compound Key Substituents Functional Impact
Target Compound 6-position: Sulfanylmethyl-2-chlorophenylcarbamoyl; 3-position: 2-methylpropanamide Sulfanyl linker enhances nucleophilicity; 2-chlorophenyl increases lipophilicity.
Compound 3-position: Sulfonamide-3,4-dichlorophenylcarbamoyl; 4-position: Trimethylpyrazole Sulfonamide group (electron-withdrawing) may improve metabolic stability; trimethylpyrazole adds steric bulk.
Patent Compound Bis(4-methoxyphenyl)methyl; dihydropyrimidine Methoxy groups improve solubility; dihydropyrimidine enables hydrogen bonding.
Halogenation and Electronic Effects
  • Target Compound: 2-Chlorophenyl (mono-substituted). The ortho-chloro group may induce steric hindrance, limiting rotational freedom.
  • Compound: 3,4-Dichlorophenyl.
Pharmacological and Physicochemical Properties (Inferred)
  • Solubility : The compound’s methoxy groups likely confer higher aqueous solubility than the target compound’s chloro substituents.
  • Bioactivity : Sulfonamide derivatives () are historically associated with enzyme inhibition (e.g., carbonic anhydrase), whereas sulfanyl groups (target compound) may participate in disulfide bond formation or antioxidant activity.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , involving carbamoylation of a sulfanylpyridazine precursor. The patent in highlights pyridazine functionalization strategies applicable to scaling production .

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